Cas no 5118-16-1 (DMDRL)

DMDRL structure
DMDRL structure
Nome del prodotto:DMDRL
Numero CAS:5118-16-1
MF:C13H18N4O6
MW:326.305222988129
CID:372015
PubChem ID:168989

DMDRL Proprietà chimiche e fisiche

Nomi e identificatori

    • DMDRL
    • 6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione
    • 6,7-dimethyl-8-ribityllumazine
    • 6,7-dimethyl-8-(1'-D-ribityl)-lumazine
    • RIBOFLAVIN IMPURITY C [EP IMPURITY]
    • 6,7-dimethyl-8-(1'-D-ribityl) lumazine
    • SXDXRJZUAJBNFL-XKSSXDPKSA-N
    • Russupteridine IV
    • Ribitol, 1-deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-
    • 6,7-Dimethylribityllumazine
    • 6,7-Dimethylribolumazine
    • SCHEMBL21524592
    • 6,7-Dimethyl-8-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)pteridine-2,4(3H,8H)-dione
    • Q4641523
    • Epitope ID:178096
    • 2535-20-8
    • PD064070
    • UNII-O1DSD0WC7M
    • O1DSD0WC7M
    • 6,7-Dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-2,3,4,8-tetrahydropteridine-2,4-dione
    • SCHEMBL15603809
    • AKOS040757841
    • 6,7-Dimethyl-8-ribityl lumazine
    • CHEBI:17601
    • 6,7-Dimethylribityl Lumazine
    • 6,7-dimethyl-8-D-ribityllumazine
    • 1-deoxy-1-[6,7-dimethyl-2,4-dioxo-3,4-dihydropteridin-8(2H)-yl]-D-ribitol
    • DTXSID90199199
    • CS-0089408
    • 1-deoxy-1-(6,7-dimethyl-2,4-dioxo-3,4-dihydropteridin-8(2h)-yl)-d-ribitol
    • 6,7-dimethyl-8-(D-ribityl)lumazine
    • 6,7-dimethyl-8-(1-D-ribityl)lumazine
    • RL-6,7-diMe
    • Lumazine, 6,7-dimethyl-8-(D-ribo-2,3,4,5-tetrahydroxypentyl)-
    • C04332
    • 1-Deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-ribitol
    • HY-111661
    • 6,7-Dimethylribityl Lumazine (>90%)
    • 6,7-Dimethyl-8-(1'-D-ribityl)lumazine
    • 6, 7-dimethyl-8-[(2S, 3S, 4R)-2, 3, 4, 5-tetrahydroxypentyl]pteridine-2, 4-dione
    • D-RIBITOL, 1-DEOXY-1-(3,4-DIHYDRO-6,7-DIMETHYL-2,4-DIOXO-8(2H)-PTERIDINYL)-
    • 5118-16-1
    • 6,7-dimethyl-8-ribitvllumazine
    • 1-Deoxy-1-(3,4-dihydro-6,7-dimethyl-2,4-dioxo-8(2H)-pteridinyl)-D-ribitol
    • Riboflavin impurity C [EP]
    • 2,4(1H,3H)-Pteridinedione, 6,7-dimethyl-8-(2,3,4,5-tetrahydroxypentyl)-, (2S-(2R*,3R*,4S*))-
    • Inchi: InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1
    • Chiave InChI: SXDXRJZUAJBNFL-XKSSXDPKSA-N
    • Sorrisi: CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C

Proprietà calcolate

  • Massa esatta: 326.123
  • Massa monoisotopica: 326.123
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 5
  • Complessità: 626
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -2.7
  • Superficie polare topologica: 155A^2

Proprietà sperimentali

  • Densità: 1.7
  • Indice di rifrazione: 1.713
  • PSA: 161.56000
  • LogP: -2.82840

DMDRL Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Cooke Chemical
LN3315749-1mg
6,7-dimethyl-8-Ribityllumazine
5118-16-1 ≥90%
1mg
RMB 5752.00 2025-02-20
Fornitori consigliati
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica